molecular formula C12H23N3 B14914129 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole

Cat. No.: B14914129
M. Wt: 209.33 g/mol
InChI Key: ZEEUYZRTODHOEO-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole is a synthetic, small-molecule building block based on the 1,2,4-triazole heterocyclic scaffold. The 1,2,4-triazole core is known for its diverse biological activities and is a privileged structure in medicinal chemistry and agrochemical research . This particular compound features a methyl group at the N-1 position and bulky isobutyl and neopentyl substituents, which are likely to significantly influence its lipophilicity, steric profile, and overall pharmacokinetic properties. Such substituted 1,2,4-triazoles are of high interest in the discovery and development of new pharmaceutical candidates and other specialty chemicals . Primary Research Applications: Medicinal Chemistry: Serves as a key intermediate or final scaffold for the synthesis of novel bioactive molecules. Researchers can utilize it to explore structure-activity relationships (SAR) around the 1,2,4-triazole core. Chemical Biology: Can be used as a tool compound to probe biological pathways and protein function, potentially useful in high-throughput screening assays. Agrochemical Research: The structural motifs present in this compound may be investigated for the development of new herbicides, fungicides, or insecticides. Handling & Compliance: This product is labeled with the required precautionary statements and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole

InChI

InChI=1S/C12H23N3/c1-9(2)7-10-13-11(15(6)14-10)8-12(3,4)5/h9H,7-8H2,1-6H3

InChI Key

ZEEUYZRTODHOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)CC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with isobutyl bromide and neopentyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects :

  • 4-Amino-3-ethyl-5-mercapto-1,2,4-triazole (): Contains a thiol (-SH) and amino (-NH₂) group, enabling coordination with metals (e.g., Sn, Si) to form antimicrobial complexes. The ethyl group provides moderate hydrophobicity.
  • 5-Aryl-3-mercapto-1,2,4-triazole () : Aryl groups enhance π-π stacking interactions, while the thiol moiety contributes to redox activity and metal binding.

Key Observations :

  • Antimicrobial Activity : Thiol-containing triazoles (e.g., ) exhibit potent antimicrobial and antifungal properties due to metal coordination and redox activity. The target compound’s lack of polar groups (e.g., -SH, -NH₂) may limit such activity unless metabolized to active forms.
  • Energetic Performance : Bis-triazole derivatives () underperform compared to classical explosives like RDX, suggesting that bulky alkyl substituents (as in the target compound) may further reduce density and detonation velocity.
Stability and Characterization
  • Stability in Solution : Hemiaminal triazole derivatives () decompose in DMSO, whereas the target compound’s alkyl groups may improve stability in organic solvents.
  • Characterization Techniques : Like related compounds (), the target compound would require multimodal analysis (¹H/¹³C NMR, IR, X-ray crystallography) to confirm regiochemistry and purity.

Biological Activity

3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique structural features, including an isobutyl and a neopentyl group. These substituents may influence its biological activity and pharmacological potential. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The general formula for this compound indicates a complex structure that allows for various interactions with biological targets. The potential for electrophilic and nucleophilic substitutions makes it a versatile compound for further modifications aimed at enhancing its biological activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods that allow for the introduction of various functional groups. The exploration of its derivatives is crucial as modifications can lead to enhanced biological activities or altered pharmacokinetic properties.

Antitumor Activity

A study focusing on related triazole compounds demonstrated significant antitumor activity through mechanisms such as apoptosis and mitochondrial depolarization. These compounds were shown to be effective in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines like HeLa and Jurkat . Although direct studies on this compound are lacking, its structural similarity to active triazoles suggests potential antitumor properties.

Antimicrobial Studies

Research has indicated that triazole derivatives exhibit substantial antimicrobial activity against both bacterial and fungal pathogens. In vitro studies have shown that certain synthesized triazoles possess higher inhibition rates compared to standard treatments . This suggests that this compound may also have promising antimicrobial effects warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazoleContains chlorophenyl and nitrophenyl groupsExhibits significant antitumor activity
4-Amino-5-(4-isobutylphenyl)-1H-1,2,4-triazoleFeatures an amino group on the triazole ringKnown for its antibacterial properties
3-(2-chlorophenyl)-5-(pentadecyl)-1H-1,2,4-triazoleLong alkyl chain enhances lipophilicityInvestigated for use in agrochemicals

This table highlights how variations in substituents can influence the biological activity of triazoles. The unique combination of isobutyl and neopentyl groups in this compound may confer distinct properties not found in other triazoles.

Q & A

Basic: What are the primary synthetic routes for 3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole, and what factors influence yield optimization?

Methodological Answer:
Synthesis typically involves cyclocondensation of thiosemicarbazides or via microwave-assisted protocols (e.g., microwave irradiation reduces reaction time and improves regioselectivity ). Yield optimization depends on:

  • Reagent stoichiometry : Excess alkylating agents (e.g., neopentyl bromide) enhance substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement in triazole ring formation.
  • Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may increase side-product formation .
    Purification via column chromatography or recrystallization is critical to isolate the target compound from by-products like disubstituted analogs .

Advanced: How can computational methods like DFT resolve electronic property contradictions in substituted 1,2,4-triazoles?

Methodological Answer:
Density Functional Theory (DFT) calculations address discrepancies in experimental data (e.g., unexpected dipole moments or redox potentials) by:

  • Modeling substituent effects : Neopentyl and isobutyl groups introduce steric and electronic perturbations, altering HOMO-LUMO gaps and charge distribution .
  • Validating spectroscopic data : Simulated IR/NMR spectra from DFT can reconcile peak assignments (e.g., distinguishing C-3 vs. C-5 substitution patterns) .
  • Guiding synthetic design : Predicting regioselectivity in alkylation reactions reduces trial-and-error experimentation .
    Theoretical frameworks must align with experimental conditions to ensure reliability .

Basic: What spectroscopic techniques are most effective for characterizing steric effects in this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent-induced anisotropic shielding (e.g., neopentyl’s tert-butyl group causes upfield shifts in adjacent protons) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement of bulky substituents .
  • Mass spectrometry (HRMS) : Distinguishes isotopic patterns to verify molecular formula amid complex fragmentation .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., pH, solvent) to minimize false positives/negatives .
  • Structural analogs : Compare activity of 3-Isobutyl-1-methyl-5-neopentyl derivatives with simpler triazoles (e.g., 4-phenyl analogs) to isolate substituent-specific effects .
  • Docking studies : Use molecular docking to validate interactions with biological targets (e.g., enzymes or receptors) and explain potency variations .
    Link findings to theoretical models of steric hindrance or lipophilicity .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal stability : Decomposition above 200°C necessitates low-temperature storage and inert atmospheres for long-term preservation .
  • Photostability : UV-sensitive substituents (e.g., triazole rings) require amber glassware or light-blocking containers .
  • Hydrolytic sensitivity : Avoid aqueous solvents unless stabilized by hydrophobic groups (e.g., neopentyl) .

Advanced: How to design a factorial experiment to optimize catalytic hydrogenation of this triazole derivative?

Methodological Answer:
Use a 2k^k factorial design to evaluate variables:

  • Factors : Catalyst loading (Pd/C vs. Raney Ni), hydrogen pressure (1–5 atm), solvent (EtOH vs. THF).
  • Responses : Conversion rate, selectivity for reduced products.
  • Interaction analysis : Identify synergistic effects (e.g., high pressure + polar solvents enhance Pd/C efficiency) .
    Statistical tools (ANOVA) validate significance of factors and minimize experimental runs .

Advanced: What strategies mitigate steric hindrance during functionalization of the triazole core?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., N-1 methyl group) to direct electrophiles to less hindered positions .
  • Microwave-assisted synthesis : Enhances kinetic control, favoring less sterically demanding pathways .
  • Low-temperature lithiation : Enables selective deprotonation and subsequent alkylation at C-5 over C-3 .

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